molecular formula C12H10F2N2 B12079418 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine

Cat. No.: B12079418
M. Wt: 220.22 g/mol
InChI Key: UHKCQZNSPVDSKR-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is a fluorinated pyridine derivative characterized by a pyridin-3-amine core substituted with a 2,3-difluorophenyl group at the 6-position and a methyl group at the 5-position. This structural configuration combines electron-withdrawing fluorine atoms and a lipophilic methyl group, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions. The 2,3-difluorophenyl moiety, in particular, is associated with enhanced binding affinity in bioactive compounds, as fluorination often improves metabolic stability and target selectivity .

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

6-(2,3-difluorophenyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3

InChI Key

UHKCQZNSPVDSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=C(C(=CC=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and 3-acetylpyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluoroaniline and 3-acetylpyridine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide to form the pyridine ring.

    Final Product: The final step involves the reduction of the intermediate to yield 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridine Core) Molecular Formula Molecular Weight Key Features
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine 5-methyl, 6-(2,3-difluorophenyl) C₁₂H₁₀F₂N₂ 234.22 High lipophilicity; dual fluorine atoms
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine 5-methoxy, 6-(trifluoromethyl) C₇H₇F₃N₂O 192.14 Electron-withdrawing CF₃; lower logP
6-Methoxy-5-methylpyridin-3-amine 5-methyl, 6-methoxy C₇H₁₀N₂O 138.17 Polar methoxy group; higher solubility
5-(Difluoromethyl)-3-methyl-6-(trifluoromethyl)pyridin-2-amine 2-amine, 5-(difluoromethyl), 3-methyl, 6-(CF₃) C₈H₇F₅N₂ 250.15 Dual fluorinated groups; steric hindrance

Key Observations:

  • Fluorination Effects : The target compound’s 2,3-difluorophenyl group provides a balance of lipophilicity and electronic effects, whereas trifluoromethyl (CF₃) substituents (e.g., in ) enhance electron withdrawal but reduce solubility .
  • Methyl vs.

Key Findings:

  • Fluorophenyl vs. Trifluoromethyl : The 2,3-difluorophenyl group in the target compound may confer stronger π-π stacking interactions in kinase binding pockets compared to CF₃-substituted analogs .
  • Methyl Group Role : The 5-methyl group likely enhances metabolic stability by blocking cytochrome P450 oxidation sites, a feature shared with 6-methoxy-5-methylpyridin-3-amine .

Biological Activity

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorophenyl group and an amine functionality. This unique structure is hypothesized to contribute to its interaction with various biological targets.

The biological activity of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The compound may inhibit key enzymes or modulate receptor signaling pathways, which can lead to therapeutic effects in various conditions.

1. Anticancer Activity

Research indicates that 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • Hepatocellular carcinoma (HCC) : The compound showed potent anti-proliferative effects with IC50 values indicating strong inhibition of cell growth.
  • Mechanism : The compound may induce apoptosis and cell cycle arrest in cancer cells, as evidenced by alterations in cell morphology and viability at increasing concentrations.
Cell LineIC50 (µM)Mechanism of Action
Hep3B (HCC)4.5Induces apoptosis
MCF-7 (Breast)225Cell cycle arrest

2. Antibacterial Activity

The compound has also shown promising antibacterial effects against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotic
S. aureus40Comparable to ceftriaxone
E. coli50Comparable to ciprofloxacin

3. Anti-inflammatory Activity

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

A recent study explored the effects of the compound on MCF-7 breast cancer cells. Treatment resulted in significantly elevated lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxicity at higher concentrations. Furthermore, flow cytometry analysis revealed a substantial increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism for its anticancer activity.

Case Study Summary: MCF-7 Cells

  • Treatment Concentration : 100 µM
  • LDH Levels : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated)
  • Cell Cycle Analysis : Significant accumulation in S phase

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